molecular formula C9H14N2S B12940879 4-(Pyridin-2-ylthio)butan-1-amine

4-(Pyridin-2-ylthio)butan-1-amine

Cat. No.: B12940879
M. Wt: 182.29 g/mol
InChI Key: NDPGQXDSNFCPMM-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylthio)butan-1-amine is an organic compound with the molecular formula C9H14N2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a pyridine ring attached to a butan-1-amine group via a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylthio)butan-1-amine typically involves the reaction of pyridine-2-thiol with 4-bromobutan-1-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or acetonitrile for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylthio)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, sodium hydroxide, potassium carbonate

Major Products Formed

Scientific Research Applications

4-(Pyridin-2-ylthio)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylthio)butan-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-ylthio)butan-1-amine
  • 4-(Pyridin-4-ylthio)butan-1-amine
  • 4-(Pyridin-2-ylthio)pentan-1-amine

Uniqueness

4-(Pyridin-2-ylthio)butan-1-amine is unique due to its specific thioether linkage and the position of the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

4-pyridin-2-ylsulfanylbutan-1-amine

InChI

InChI=1S/C9H14N2S/c10-6-2-4-8-12-9-5-1-3-7-11-9/h1,3,5,7H,2,4,6,8,10H2

InChI Key

NDPGQXDSNFCPMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCCCCN

Origin of Product

United States

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